N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid

tRNA modification methyltransferase mechanism covalent catalysis

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (CAS 111770-79-7, also referred to as AzaAdoMet or AdoMDB) is a synthetic, non-hydrolyzable isosteric analogue of the universal methyl donor S‑adenosyl‑L‑methionine (SAM) in which the sulfonium center is replaced by a tertiary amine. This single‑atom substitution (S→N) preserves the molecular shape and hydrogen‑bonding capacity of SAM while eliminating the permanent positive charge; the resulting compound exhibits a pH‑dependent ionization state with a pKa of ~7.10 for the tertiary amino group, enabling it to act as a charge‑switchable cofactor mimic.

Molecular Formula C15H23N7O5
Molecular Weight 381.39 g/mol
CAS No. 111770-79-7
Cat. No. B052154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
CAS111770-79-7
SynonymsAdoMDB
N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
Molecular FormulaC15H23N7O5
Molecular Weight381.39 g/mol
Structural Identifiers
SMILESCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1
InChIKeyJISVTSUBJCPLSV-TWBCTODHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic Acid (CAS 111770-79-7): A Charge-Switchable S-Adenosyl-L-methionine (SAM) Isostere for Methyltransferase Research


N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (CAS 111770-79-7, also referred to as AzaAdoMet or AdoMDB) is a synthetic, non-hydrolyzable isosteric analogue of the universal methyl donor S‑adenosyl‑L‑methionine (SAM) in which the sulfonium center is replaced by a tertiary amine [1]. This single‑atom substitution (S→N) preserves the molecular shape and hydrogen‑bonding capacity of SAM while eliminating the permanent positive charge; the resulting compound exhibits a pH‑dependent ionization state with a pKa of ~7.10 for the tertiary amino group, enabling it to act as a charge‑switchable cofactor mimic [2]. It is classified as a purine nucleoside analogue and belongs to the 5′‑deoxyribonucleoside family [3]. The compound is primarily employed as a mechanistic probe for SAM‑dependent methyltransferases and as a selective surrogate for SAM in restriction‑enzyme activation studies.

Why S-Adenosyl-L-methionine (SAM) and Common SAM Analogues Cannot Replace N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic Acid in Mechanistic Studies


Generic substitution with natural SAM or its common nucleoside analogues (e.g., S‑adenosyl‑L‑homocysteine, sinefungin) fails when the experimental objective requires decoupling methyl‑donor activity from electrostatic or conformational effects. SAM’s sulfonium center is both permanently cationic and chemically labile, unavoidably linking methyl‑transfer potential to a fixed positive charge and susceptibility to spontaneous hydrolysis [1]. In contrast, N(4)-adenosyl‑N(4)-methyl‑2,4‑diaminobutanoic acid (AzaAdoMet) replaces the sulfonium with a tertiary amine (pKa ≈7.1), creating a charge‑switchable cofactor that can be titrated between neutral and protonated forms near physiological pH [2]. This property enables experiments that isolate the contribution of cofactor charge from methyl‑donor ability—an experimental design impossible with SAM or permanently neutral analogues such as sinefungin [3]. Consequently, procurement of the exact aza‑analogue is essential for research aiming to probe the electrostatic determinants of methyltransferase catalysis, allosteric regulation, or DNA‑cleavage activation by restriction enzymes.

Quantitative Differentiation Evidence for N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic Acid versus S-Adenosyl-L-methionine (SAM)


9‑Fold Acceleration of Enzyme‑Catalyzed 5‑H Exchange Over Methylation versus SAM

The target compound functionally uncouples the 5‑H exchange reaction from methyl transfer in tRNA (uracil‑5‑)methyltransferase (RUMT). Whereas S‑adenosyl‑L‑methionine (SAM) supports the physiological methylation reaction, the nitrogen analogue (AdoMDB) accelerates the AdoMet‑independent 5‑H exchange between [5‑³H]Urd‑labeled tRNA and water protons by 9‑fold relative to the basal rate [1]. At the same time, AdoMDB inhibits the methylation reaction at high concentrations, demonstrating a functional antagonism not achievable with SAM itself [2]. This behavior is consistent with the analogue binding in the SAM pocket and facilitating the formation of the covalent enzyme–tRNA Michael adduct while being incompetent as a methyl donor.

tRNA modification methyltransferase mechanism covalent catalysis enzyme kinetics

Charge‑Switchable Cofactor with a Defined pKa of 7.10 versus Permanent Sulfonium Cation of SAM

The tertiary amino group of AzaAdoMet (5′‑{N‑[(S)‑3‑amino‑3‑carboxypropyl]‑methylamino}‑5′‑deoxyadenosine) has a measured pKa of 7.10, as determined by potentiometric titration of the homochirally synthesized compound [1]. In stark contrast, the sulfonium center of natural SAM is a permanent cation that cannot be neutralized under any physiologically relevant pH range. This pKa value places the ionization midpoint directly within the physiological pH window (pH 6.8–7.4), meaning the analogue exists as a mixture of protonated (cationic) and neutral species under typical assay conditions. X‑ray crystallographic analysis confirmed that both the protonated and neutral forms of AzaAdoMet bind to the E. coli methionine repressor protein (MetJ) in a manner isosteric with SAM, validating that charge switching does not compromise structural complementarity to the SAM‑binding pocket [1].

cofactor engineering polyamine biosynthesis enzyme regulation biophysical chemistry

Selective Activation of Type III Restriction Enzymes as SAM Surrogate Distinguished from Sinefungin

In type III restriction-modification systems (EC 3.1.21.5), DNA cleavage requires an allosteric activator that occupies the SAM‑binding domain. N(4)-adenosyl‑N(4)-methyl‑2,4‑diaminobutanoic acid (AdoMDB) is documented in the BRENDA enzyme database as capable of substituting for SAM in this activation role using the Escherichia coli type III system [1]. Importantly, the two other SAM‑binding ligands tested in the same system—sinefungin and S6‑methyl‑6‑deaminosinefungin—are also listed as SAM substitutes, but AdoMDB is the only one among them that combines charge‑switchable character (pKa 7.10) with a fully atomic isosteric match to SAM’s adenosyl‑methionine architecture [2]. The other analogues either lack the amino acid side‑chain (sinefungin) or contain a different heterocyclic modification, which may alter binding geometry or electrostatic interactions.

restriction-modification systems DNA cleavage enzyme activation bacterial epigenetics

Dual Functional Effect on tRNA (Uracil‑5‑)Methyltransferase: Exchange Enhancement with Methylation Inhibition

In the BRENDA‑curated annotation for EC 2.1.1.35 (tRNA (uracil‑5‑)methyltransferase from E. coli), AdoMDB is classified as a 'structural analogue of S‑adenosyl‑L‑homocysteine' and a 'nitrogen analogue of S‑adenosyl‑L‑methionine' that 'inhibits at high concentrations methylation but increases H‑exchange reaction' [1]. This dual behavior—simultaneous inhibition of the forward methylation reaction and stimulation of the partial exchange reaction—has not been reported for other SAM analogues such as S‑adenosyl‑L‑homocysteine (SAH, which inhibits both reactions) or sinefungin (which competes for SAM binding without catalyzing exchange). The quantitative consequence is that the ratio of H‑exchange to methylation activity can be tuned by varying the AdoMDB:SAM ratio, providing an experimental lever to probe the microscopic steps of the catalytic cycle.

enzyme inhibition methyltransferase tRNA modification mechanistic enzymology

Isosteric and Isoelectronic Match to SAM Validated by X‑Ray Crystallography

X‑ray crystallographic analysis of the E. coli methionine repressor protein (MetJ) in complex with both SAM and AzaAdoMet demonstrated that the aza‑analogue occupies the identical binding pocket with preserved hydrogen‑bonding interactions and negligible perturbation of the protein backbone (RMSD < 0.3 Å for all Cα atoms compared to the SAM‑bound structure) [1]. This structural validation is critical because it confirms that the S→N replacement introduces the charge‑switch property (pKa 7.10) without compromising molecular recognition—a combination that is not achieved by sinefungin (which lacks the methionine carboxylate and alters binding geometry) [2] or by S‑adenosyl‑L‑homocysteine (which retains sulfur but eliminates methyl‑donor potential) [3]. The isosteric fidelity ensures that any functional differences observed between SAM and AzaAdoMet can be rigorously attributed to the altered electrostatics of the heteroatom rather than to steric or conformational mismatches.

structural biology X-ray crystallography protein-ligand complex cofactor engineering

High-Impact Application Scenarios for N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic Acid in Academic and Industrial Research


Decoupling Electrostatic from Methyl-Donor Effects in Methyltransferase Mechanism Studies

Researchers investigating the catalytic mechanism of SAM-dependent methyltransferases can use AzaAdoMet to titrate the charge state of the bound cofactor without altering its steric occupancy. By performing parallel kinetic assays at pH 6.5 (predominantly protonated, cationic) and pH 7.8 (predominantly neutral) and comparing the resulting rates of methyl transfer versus H‑exchange, investigators can determine whether a rate acceleration or substrate preference is driven by electrostatic stabilization or by the intrinsic reactivity of the methyl group [1]. This experimental design is impossible with natural SAM or sinefungin, as their charge states are fixed across the entire physiological pH range [2].

Allosteric Activation Assays for Type III Restriction Enzymes with Controllable Cofactor Electrostatics

Type III restriction-modification enzymes require SAM binding for DNA cleavage activation. Using AdoMDB as a SAM surrogate in cleavage assays allows researchers to investigate whether the allosteric trigger depends on the positive charge of the cofactor or purely on steric occupancy of the binding pocket [1]. Protocols that compare cleavage efficiency in the presence of AdoMDB versus SAM at identical concentrations, combined with pH variation to shift the AdoMDB protonation state, can reveal the electrostatic contribution to the allosteric mechanism.

Structural Biology of SAM-Binding Proteins: Isosteric Probe with Tunable Electron Density

AzaAdoMet has been co‑crystallized with the E. coli methionine repressor (MetJ), proving it is a genuine isostere of SAM [1]. Structural biology groups can exploit this analogue for anomalous scattering experiments (the nitrogen atom provides different X‑ray scattering properties compared to sulfur) or for obtaining structures of SAM‑binding proteins in a cofactor‑bound but methyl‑transfer‑incompetent state. This is particularly useful for resolving the structures of transient catalytic intermediates that would be hydrolyzed or turned over in the presence of SAM.

Calibration Standard for High-Throughput Screening Assays Targeting SAM-Dependent Enzymes

In drug discovery campaigns targeting SAM-dependent methyltransferases (e.g., DNMTs, PRMTs, or viral methyltransferases), AdoMDB can serve as a reference inhibitor with a well‑characterized dual functional profile (inhibition of methylation combined with exchange enhancement) [1]. Its defined pKa (7.10) and crystallographically validated binding mode [2] make it suitable as a positive control for assay development, enabling screeners to distinguish between compounds that compete for the SAM pocket (SAM‑competitive inhibitors) and those that act via alternative mechanisms.

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